![molecular formula C27H23N3O5 B2813035 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 877657-05-1](/img/no-structure.png)

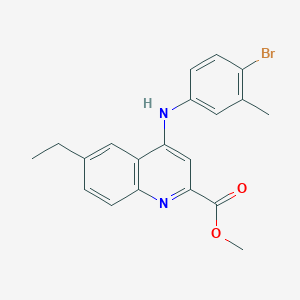

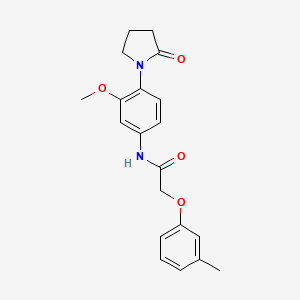

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

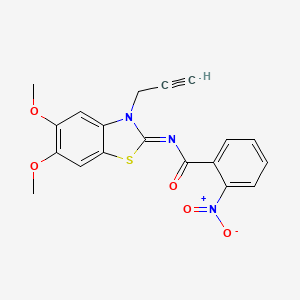

This compound is a complex organic molecule that contains several functional groups, including a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, a p-tolyl group, and an ethoxyphenyl group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques, including melting point analysis, solubility testing, and spectroscopic methods .Aplicaciones Científicas De Investigación

Anticancer Applications

Research into similar compounds has shown potential applications in anticancer therapies. For instance, the study of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, which share a structural motif with the compound , revealed anticancer activity against multiple cancer cell lines. This highlights the potential of such compounds in designing new anticancer agents by modifying the pyrimidine ring structure to enhance efficacy against cancer cells (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Applications

Another area of research is the exploration of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds, including similar structures to the one inquired about, have been evaluated for their COX-1/COX-2 inhibition, showcasing significant analgesic and anti-inflammatory activities, which indicates their potential use in treating inflammatory conditions and pain management (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research into compounds with a similar structure, such as certain heterocycles incorporating the pyrazolopyridine moiety, has demonstrated antimicrobial properties. These studies suggest the potential of these compounds in developing new antimicrobial agents, highlighting their relevance in addressing antibiotic resistance and infectious diseases (Abu-Melha, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-5-ethylphenol with 2-ethoxybenzoyl chloride to form 2-(2-ethoxyphenyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester. This intermediate is then reacted with p-toluenesulfonyl chloride to form 2-(2-ethoxyphenyl)-3-(p-toluenesulfonyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-amine to form the target compound.", "Starting Materials": [ "2-amino-5-ethylphenol", "2-ethoxybenzoyl chloride", "p-toluenesulfonyl chloride", "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-amine" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-ethylphenol with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-ethoxyphenyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 2-(2-ethoxyphenyl)-3-(p-toluenesulfonyl)-3-phenyl-2,3-dihydrobenzofuran-7-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-amine in the presence of a base such as potassium carbonate to form the target compound, 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide." ] } | |

Número CAS |

877657-05-1 |

Fórmula molecular |

C27H23N3O5 |

Peso molecular |

469.497 |

Nombre IUPAC |

N-(2-ethoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C27H23N3O5/c1-3-34-22-11-7-5-9-20(22)28-23(31)16-29-24-19-8-4-6-10-21(19)35-25(24)26(32)30(27(29)33)18-14-12-17(2)13-15-18/h4-15H,3,16H2,1-2H3,(H,28,31) |

Clave InChI |

YWFXVDHLADOZMV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)OC5=CC=CC=C53 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2812954.png)

![Methyl 3-[benzyl({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl})amino]-2-methylpropanoate](/img/structure/B2812960.png)

![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2812964.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2812969.png)

![N-(3-methoxybenzyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2812970.png)